molecular formula C11H16N2O4S B6644902 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide

Cat. No. B6644902
M. Wt: 272.32 g/mol
InChI Key: SQNRZIBBQQYEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide, also known as PMSF, is a protease inhibitor commonly used in scientific research. It is a small molecule with a molecular weight of 277.33 g/mol and a chemical formula of C11H16N2O4S. PMSF is widely used in the laboratory for its ability to inhibit serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins.

Mechanism of Action

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide acts as a suicide inhibitor of serine proteases by covalently modifying the active site of the enzyme. It reacts with the serine residue in the active site of the protease, forming a stable covalent bond and irreversibly inhibiting the enzyme.
Biochemical and physiological effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. It has also been shown to inhibit proteases in vivo, indicating its potential as a therapeutic agent. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide has been used in various biochemical and physiological studies to investigate the role of proteases in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide in lab experiments is its ability to irreversibly inhibit serine proteases, making it a useful tool for studying the role of proteases in various biological processes. However, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide has some limitations, including its potential to react with other nucleophiles in the sample, leading to false positives. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide can be toxic to cells at high concentrations, limiting its use in some experiments.

Future Directions

There are several future directions for research involving N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide. One area of interest is the development of more specific and potent protease inhibitors. Another area of interest is the use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide as a therapeutic agent for the treatment of protease-related diseases, such as cancer and inflammatory disorders. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide could be used in combination with other protease inhibitors to target multiple proteases simultaneously.

Synthesis Methods

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide can be synthesized using various methods, including the reaction of pyridine-3-sulfonic acid chloride with 3-hydroxy-2-methyl-4-pyrone in the presence of a base. Another method involves reacting pyridine-3-sulfonic acid with 3-hydroxy-2-methyl-4-pyrone in the presence of a base and a coupling agent.

Scientific Research Applications

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases in cell lysates or purified protein samples. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide can also be used to inhibit proteases in vivo, making it a useful tool for studying the role of proteases in various biological processes.

properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-9-11(14,4-6-17-9)8-13-18(15,16)10-3-2-5-12-7-10/h2-3,5,7,9,13-14H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNRZIBBQQYEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNS(=O)(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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